molecular formula C7H2ClF5 B13660130 5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene

5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene

Cat. No.: B13660130
M. Wt: 216.53 g/mol
InChI Key: CXPCHWZVOGXZPG-UHFFFAOYSA-N
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Description

5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF5. This compound is part of the benzene derivatives family, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzene ring. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine sources under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by halogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes safety measures due to the reactive nature of halogenating agents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typical in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its use in the development of pharmaceuticals, particularly in designing molecules with specific biological targets.

    Industry: It serves as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine, fluorine, and trifluoromethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorobenzotrifluoride
  • 3,4-Difluoro-5-(trifluoromethyl)bromobenzene
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and unique electronic effects. Compared to similar compounds, it offers a different balance of steric and electronic factors, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C7H2ClF5

Molecular Weight

216.53 g/mol

IUPAC Name

5-chloro-1,2-difluoro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2ClF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H

InChI Key

CXPCHWZVOGXZPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)Cl

Origin of Product

United States

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